molecular formula C8H16O B042224 6-Methylheptan-2-one CAS No. 928-68-7

6-Methylheptan-2-one

Cat. No. B042224
CAS No.: 928-68-7
M. Wt: 128.21 g/mol
InChI Key: DPLGXGDPPMLJHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06583323B2

Procedure details

To aid comprehension, the reaction will be explained here by the example of the reaction of acetone with isovaleraldehyde to produce 6-methylheptan-2-one. The reaction takes place “in situ” via the stage of aldol condensation with the formation of the corresponding β-hydroxyketone, which is not isolated. Dehydration to 6-methylhept-3-en-2-one takes place under the reaction conditions, and this is hydrogenated selectively to the corresponding methylketone with the hydrogenation catalyst distributed homogeneously in the aqueous catalyst phase.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=O)[CH2:2][CH:3]([CH3:5])[CH3:4].[CH3:7][C:8]([CH3:10])=[O:9]>>[CH3:4][CH:3]([CH3:5])[CH2:2][CH2:1][CH2:7][C:8](=[O:9])[CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction

Outcomes

Product
Name
Type
product
Smiles
CC(CCCC(C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.